2-Fluoro-3-(trifluoromethoxy)benzylamine
Overview
Description
2-Fluoro-3-(trifluoromethoxy)benzylamine is a useful research compound. Its molecular formula is C8H7F4NO and its molecular weight is 209.14. The purity is usually 95%.
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Scientific Research Applications
Environmental Chemistry and Green Chemistry
Research highlights the significant role of fluoroalkylation in pharmaceuticals, agrochemicals, and functional materials due to its unique effects on the properties of molecules. The development of environment-friendly fluoroalkylation methods, especially in aqueous media, emphasizes the move towards green chemistry. Notable advances include water being used as a solvent or reactant in various fluoroalkylation reactions, indicating a shift towards more sustainable and less harmful chemical processes (Song et al., 2018).
Environmental Health and Safety
A study on perfluoroalkylated substances, including ADONA, in plasma samples from German blood donors reveals the environmental and health impacts of such substances. The study suggests the need for reduced exposure to these substances, highlighting the importance of understanding and managing the presence of fluorinated compounds in the environment and their potential health impacts (Fromme et al., 2017).
Medical Imaging and Diagnostics
2-Fluoro-3-(trifluoromethoxy)benzylamine derivatives, such as fluorine-18 labeled compounds, are utilized in medical imaging, particularly in positron emission tomography (PET). Studies show the use of these compounds in imaging cellular proliferation, assisting in the diagnosis and staging of various cancers, including colorectal cancer, lymphoma, and gastric cancer. This demonstrates the compound's vital role in advancing diagnostic imaging and improving the detection and treatment of cancer (Francis et al., 2003, Moog et al., 1997, Kameyama et al., 2009).
Safety and Hazards
This compound is classified as dangerous . It can cause severe skin burns and eye damage . Safety precautions include not breathing its dust/fume/gas/mist/vapors/spray, not getting it in eyes or on skin or clothing, and not ingesting it . If swallowed, immediate medical assistance should be sought .
Properties
IUPAC Name |
[2-fluoro-3-(trifluoromethoxy)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3H,4,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGYLAHYSCRENL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241248 | |
Record name | 2-Fluoro-3-(trifluoromethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-65-8 | |
Record name | 2-Fluoro-3-(trifluoromethoxy)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-(trifluoromethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethoxy)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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